molecular formula C11H13F2N B13317481 4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole

4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole

Cat. No.: B13317481
M. Wt: 197.22 g/mol
InChI Key: HVODBJMBWCNBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole is a synthetic organic compound with the molecular formula C11H13F2N. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is characterized by the presence of two fluorine atoms and three methyl groups, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . For industrial production, the reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atoms and methyl groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:

  • 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-
  • 1H-Benzimidazole-6-carboxamide, 4-[[(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-yl]oxy]-N,N,2-trimethyl-1-[(4-methylphenyl)sulfonyl]-
  • 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-

These compounds share similar structural features but differ in their specific functional groups and chemical properties.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

4,7-difluoro-3,3,5-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H13F2N/c1-6-4-7(12)10-8(9(6)13)11(2,3)5-14-10/h4,14H,5H2,1-3H3

InChI Key

HVODBJMBWCNBEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1F)C(CN2)(C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.